

Casuarictin: A Technical Guide to its Spectral Data for Researchers

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For Immediate Release

This whitepaper provides a comprehensive technical guide to the spectral data of **casuarictin**, an ellagitannin found in plant species such as Casuarina and Stachyurus.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with relevant experimental protocols and biosynthetic context.

Chemical Structure and Properties

Casuarictin (C₄₁H₂₈O₂₆, Molar Mass: 936.64 g/mol) is a hydrolyzable tannin belonging to the ellagitannin class.[1][2][3] Its structure features a central glucose core esterified with one galloyl group and two hexahydroxydiphenoyl (HHDP) groups.[4][5][6] Specifically, the galloyl group is attached at the C-1 position, while the two HHDP groups form linkages at the C-2, C-3 and C-4, C-6 positions of the glucose moiety.[4]

Mass Spectrometry Data

High-resolution mass spectrometry is a key technique for determining the molecular formula and identifying characteristic fragments of **casuarictin**. Analysis is typically performed in negative ion mode.



Ion	Observed m/z	Formula	Description
[M-H] ⁻	935.0898	C41H27O26 ⁻	Molecular ion of Casuarictin
[M-2H] ²⁻	467	C41H26O26 ²⁻	Doubly deprotonated molecular ion
Fragment Ion	300.9967	-	HHDP-derived fragment
Fragment Ion	301	C14H5O8 ⁻	Ellagic acid fragment
Fragment Ion	169	-	Gallic acid fragment

Table 1: Key Mass Spectrometry Data for **Casuarictin**. Data sourced from multiple studies.[4]

NMR Spectral Data

NMR spectroscopy is fundamental for the complete structural elucidation of **casuarictin**, providing detailed information about the proton and carbon environments within the molecule.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of **casuarictin** shows distinct signals corresponding to the aromatic protons of the galloyl and HHDP groups, as well as the protons of the central glucose unit.

Chemical Shift (δ ppm)	Multiplicity	Number of Protons	Assignment
7.12 - 7.18	Singlet	2H	Galloyl aromatic protons
6.38 - 6.78	Four Singlets	1H each	HHDP aromatic protons
3.22 - 5.64	Multiplets	7H	Glucopyranose protons



Table 2: ¹H-NMR Spectral Data for **Casuarictin**.[4][8] The multiplets for the glucopyranose protons confirm a β-configuration at the anomeric carbon (C-1).[4]

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum provides confirmation of the carbon skeleton, highlighting the ester carbonyls and the numerous oxygenated aromatic carbons characteristic of this class of compounds.

Chemical Shift (δ ppm)	Assignment
165 - 170	Ester carbonyls
100 - 110	Oxygenated aromatic carbons

Table 3: Characteristic ¹³C-NMR Spectral Data for **Casuarictin**.[4]

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity. HMBC correlations have verified the attachment of the galloyl group at C-1 and the HHDP groups at the C-2, C-3 and C-4, C-6 positions of the glucose core.[4]

Experimental Protocols Isolation of Casuarictin

A representative method for the isolation of **casuarictin** from plant material involves the following steps:

- Extraction: The dried and powdered plant material (e.g., leaves of Casuarina stricta) is extracted with a suitable solvent, such as aqueous acetone or methanol.
- Solvent Partitioning: The initial extract is concentrated and then partitioned with a solvent of increasing polarity, typically starting with ethyl acetate.
- Chromatography: The ethyl acetate soluble fraction, which is rich in tannins, is subjected to further purification. Droplet counter-current chromatography is a documented method for separating casuarictin from other related tannins.[8]



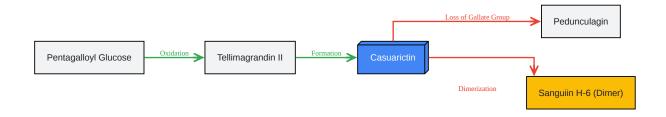
Spectroscopic Analysis

For structural elucidation, the purified **casuarictin** is analyzed using the following general protocols:

- NMR Spectroscopy: Samples are dissolved in a deuterated solvent, such as acetone-d₆ or methanol-d₄.[8] ¹H, ¹³C, and 2D NMR (like COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer.
- Mass Spectrometry: Analysis is typically conducted using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source, often operated in the negative ion mode to facilitate the detection of deprotonated molecular ions and characteristic fragments.[7]

Biosynthetic Pathway and Structural Relationships

Casuarictin is part of a complex network of related ellagitannins. Understanding its position in the biosynthetic pathway is crucial for phytochemical studies. It is biosynthetically formed from tellimagrandin II. Subsequently, **casuarictin** can be transformed into pedunculagin through the loss of its gallate group.[1] Furthermore, it can form larger oligomeric structures; for instance, Sanguiin H-6 is a dimer of **casuarictin**.[1]



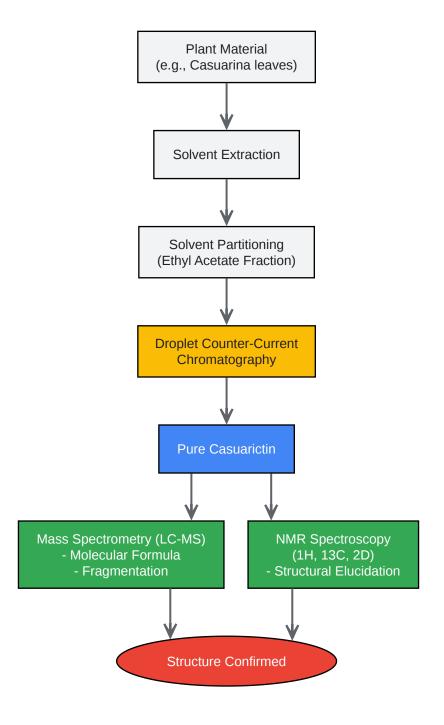
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Biosynthetic relationship of Casuarictin.

Workflow for Isolation and Characterization

The process of studying **casuarictin** involves a systematic workflow from raw plant material to complete structural identification.





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Isolation and characterization workflow.

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